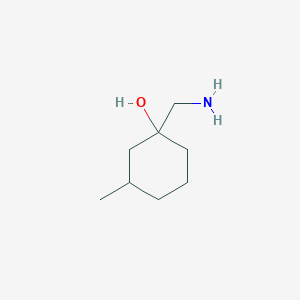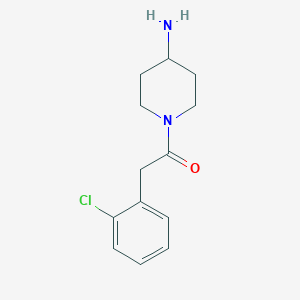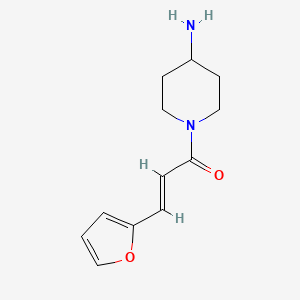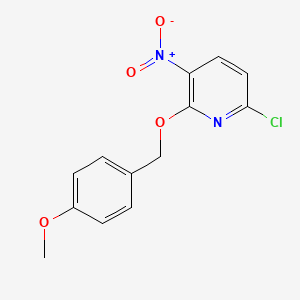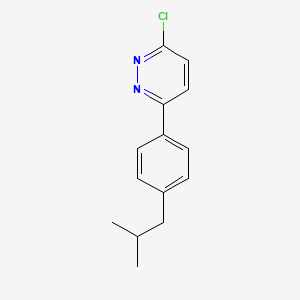
3-Chloro-6-(4-isobutylphenyl)pyridazine
Descripción general
Descripción
Synthesis Analysis
Pyridazine synthesis involves a Lewis acid-mediated inverse electron demand Diels-Alder reaction between 3-monosubstituted s-tetrazine and silyl enol ethers . An unexpected C-C bond cleavage in the absence of metal enables an efficient approach toward 3,6-diarylpyridazines and 6-arylpyridazin-3-ones from simple and commercially available 1,3-dicarbonyl compounds and methyl ketones .Molecular Structure Analysis
Pyridazinone is a derivative of pyridazine, which contains nitrogen atoms at positions 1 and 2 in the ring along with a keto functionality . The molecular formula of a similar compound, 3-Chloro-6-(4-cyclohexylphenyl)pyridazine, is C16H17ClN2 .Chemical Reactions Analysis
Pyridazinone, a derivative of pyridazine, has been associated with a plethora of activities . Various derivatives such as 3-o-substituted benzyl pyridazinone were found to be selective cyclooxygenase inhibitors .Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization
Recent studies have highlighted the synthesis and structural characterization of pyridazine derivatives, showcasing their potential in various scientific applications. Pyridazine derivatives have been synthesized and characterized through spectroscopic techniques such as NMR, IR, and mass spectrometry, with structures confirmed by single-crystal X-ray diffraction techniques. These studies provide foundational knowledge for further exploration of their applications in fields like medicinal chemistry and materials science (Sallam et al., 2021), (Sallam et al., 2021).
Chemical Reactivity and Inhibition Properties
Pyridazine derivatives have been studied for their chemical reactivity and inhibition properties. For instance, their use as corrosion inhibitors for mild steel in acidic environments has been documented, indicating the role of the pyridazine ring in interacting with metallic surfaces and the possibility of their application in corrosion protection (Mashuga et al., 2017).
Agricultural Applications
In agriculture, certain pyridazine derivatives have shown promise as herbicidal agents, indicating their potential for use in controlling undesirable plant growth. The synthesis of these compounds and their evaluation through biological testing highlight their relevance in the development of new agricultural chemicals (Xu et al., 2008).
Molecular Docking and Biological Activities
Further research has expanded into the molecular docking and investigation of biological activities of pyridazine derivatives, such as their antioxidant properties. Through detailed structural analysis, Hirshfeld surface analysis, and DFT calculations, these studies aim to elucidate the mechanisms behind the biological activities of pyridazine compounds, offering insights into their potential therapeutic applications (Sallam et al., 2021).
Propiedades
IUPAC Name |
3-chloro-6-[4-(2-methylpropyl)phenyl]pyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2/c1-10(2)9-11-3-5-12(6-4-11)13-7-8-14(15)17-16-13/h3-8,10H,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMIWTHWUVOXIGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C2=NN=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-6-(4-isobutylphenyl)pyridazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



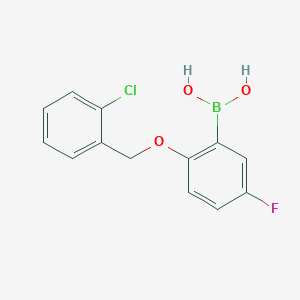
![N-[(2,6-difluorophenyl)methyl]-3-methylcyclohexan-1-amine](/img/structure/B1486535.png)
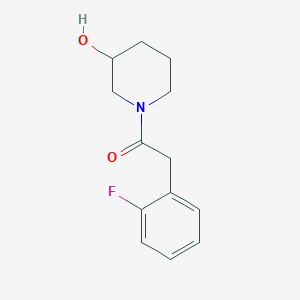
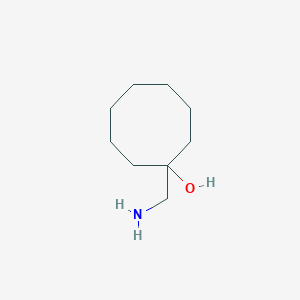

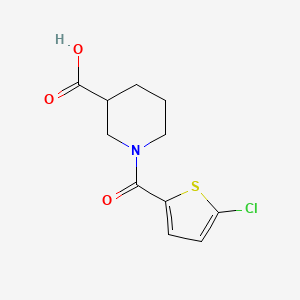

![[1-(Oxolane-2-carbonyl)piperidin-3-yl]methanol](/img/structure/B1486550.png)
